(5-Chloro-6-fluoropyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-aminopyridine with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and distillation ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-fluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Chloro-6-fluoropyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-6-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoropyridin-3-yl)methanamine
- (6-Fluoropyridin-3-yl)methanamine
- (5-Chloro-6-methylpyridin-3-yl)methanamine
Uniqueness
(5-Chloro-6-fluoropyridin-3-yl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2 |
InChI Key |
JABXCYJFPVROFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.